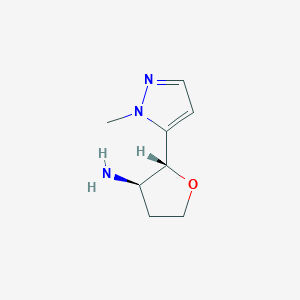
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a tetrahydrofuran ring substituted with a pyrazole moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions using hydrazine derivatives and 1,3-diketones.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is studied for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: A diastereomer with different stereochemistry.
(2S,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: Another diastereomer with distinct properties.
(2S,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine: The enantiomer of the compound .
Uniqueness
The uniqueness of (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-amine lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3/t6-,8-/m1/s1 |
InChIキー |
SZODTXFPWVBAML-HTRCEHHLSA-N |
異性体SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)N |
正規SMILES |
CN1C(=CC=N1)C2C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)

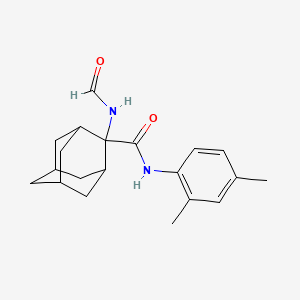
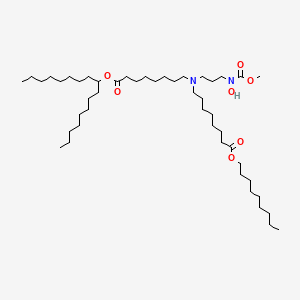
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)
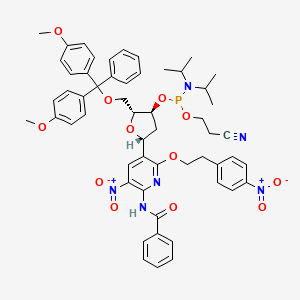
![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
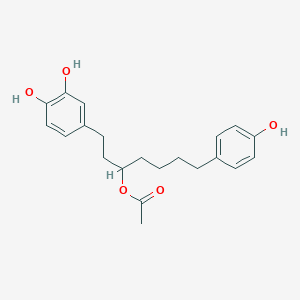
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13356809.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
![N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13356825.png)
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
